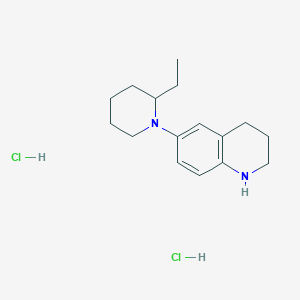

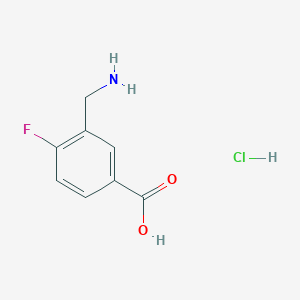

2-(Benzyloxy)-5-fluoroaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Benzyloxy)-5-fluoroaniline hydrochloride” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-5-fluoroaniline hydrochloride” are not available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-fluoroaniline hydrochloride” would depend on its specific structure. Anilines are typically solid at room temperature and have higher boiling points than their parent hydrocarbons .Scientific Research Applications

Cancer Research : 2-(Benzyloxy)-5-fluoroaniline hydrochloride has been explored in cancer research. Hunston et al. (1984) studied derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide, which included compounds related to 2-(Benzyloxy)-5-fluoroaniline hydrochloride. They found that these compounds inhibited the growth and metabolism of murine leukemia L1210 cells, highlighting their potential as antiproliferative agents in cancer treatment (Hunston, Jones, Mcguigan, Walker, Balzarini, & De Clercq, 1984).

Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecules. Uhlmann, Felding, Vedsø, and Begtrup (1997) discussed the synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through directed lithiation of 1-(Benzyloxy)-1,2,3-triazole. This study demonstrates the compound's utility in creating new molecular structures, which can have various applications, including medicinal chemistry (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Myocardial Perfusion Imaging : Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs, including derivatives of 2-(Benzyloxy)-5-fluoroaniline hydrochloride, as potential myocardial perfusion imaging (MPI) agents. This research suggests the compound's potential use in cardiac imaging and diagnostics (Mou, Zhao, Fang, Peng, Guo, Liu, Ma, & Zhang, 2012).

Metabolic and Bioactivation Studies : Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluorinated anilines, to benzoquinoneimines as primary reaction products. This research is significant in understanding the biochemical interactions and potential toxicological implications of such compounds (Rietjens & Vervoort, 1991).

Fluorinated Compounds in Anticonvulsant Activity : Farrar et al. (1993) explored the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which relates to the research on 2-(Benzyloxy)-5-fluoroaniline hydrochloride. These compounds showed potential in the treatment of seizures, demonstrating the compound's relevance in neuropharmacology (Farrar, Ciechanowicz-Rutkowska, Grochowski, Serdà, Pilati, Filippini, Hinko, El-Assadi, Moore, & Edafiogho, 1993).

Mechanism of Action

- Oxime Formation : The compound may react with carbonyl-containing molecules (such as aldehydes or ketones) to form oximes. Oximes are formed when the nitrogen of hydroxylamine attacks the carbonyl carbon, leading to the replacement of the carbonyl oxygen with the nitrogen from hydroxylamine .

- Hydrazone Formation : Alternatively, 2-(Benzyloxy)-5-fluoroaniline hydrochloride could react with carbonyl compounds to form hydrazones. In this case, the nitrogen of hydrazine attacks the carbonyl carbon, resulting in the formation of a hydrazone .

Mode of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-fluoro-2-phenylmethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSMWFYDPYYZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)

![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)

![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)

![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)

![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)